molecular formula C7H9BN2O3 B1418420 4-(N'-Hydroxycarbamimidoyl)phenylboronic acid CAS No. 913835-61-7

4-(N'-Hydroxycarbamimidoyl)phenylboronic acid

Cat. No.: B1418420
CAS No.: 913835-61-7
M. Wt: 179.97 g/mol
InChI Key: LTKQMNXFUOIBQG-UHFFFAOYSA-N
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Description

4-(N'-Hydroxycarbamimidoyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para position with an N'-hydroxycarbamimidoyl group (-C(=NH)NHOH). This functional group combines amidoxime-like characteristics with boronic acid reactivity, enabling applications in molecular recognition, catalysis, and biomedical research.

Properties

IUPAC Name

[4-(N'-hydroxycarbamimidoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,11-13H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKQMNXFUOIBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=NO)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-61-7
Record name B-[4-[(Hydroxyamino)iminomethyl]phenyl]boronic acid
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Record name 4-(N'-Hydroxycarbamimidoyl)benzeneboronic acid
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Preparation Methods

The synthesis of 4-(N’-Hydroxycarbamimidoyl)phenylboronic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-bromophenylboronic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the desired product . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

4-(N’-Hydroxycarbamimidoyl)phenylboronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the boronic acid group can be converted to a boronate ester or other oxidized forms using oxidizing agents such as hydrogen peroxide or sodium periodate . Reduction reactions may involve the conversion of the hydroxycarbamimidoyl group to an amine or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride .

Substitution reactions involving this compound often occur at the phenyl ring or the boronic acid group. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Boronic Acid Chemistry
Boronic acids, including 4-(N'-hydroxycarbamimidoyl)phenylboronic acid, are integral in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki coupling. This compound's ability to form stable complexes with diols makes it valuable in synthesizing complex organic molecules.

  • Catalytic Reactions : It has been utilized as a catalyst in various reactions, including aldol reactions and C-N coupling reactions, which are essential for constructing nitrogen-containing compounds . The presence of the hydroxycarbamimidoyl group enhances its reactivity and selectivity in these processes.

Drug Delivery Systems

Polymeric Carriers
The integration of this compound into polymeric systems has shown promise for drug delivery applications. Research indicates that boronic acid functionalized polymers can form bioresponsive hydrogels that release therapeutic agents in response to specific stimuli, such as changes in pH or the presence of certain biomolecules .

  • Gene Delivery : Its application extends to gene therapy, where it facilitates the delivery of nucleic acids by forming polyplexes with plasmid DNA. The interaction between the boronic acid moiety and glycoproteins on cell membranes enhances cellular uptake and transfection efficiency .

Biomedical Applications

Diagnostics and Therapeutics
The unique properties of this compound make it suitable for various biomedical applications, particularly in diagnostics.

  • Affinity Separations : Its ability to selectively bind to cis-diol-containing molecules allows for its use in affinity chromatography for purifying biomolecules such as carbohydrates and glycoproteins . This application is crucial for developing diagnostic assays and therapeutic agents.
  • Targeted Drug Design : Research has also explored the potential of this compound in designing targeted therapies that can selectively interact with specific biological targets, enhancing the efficacy and reducing side effects of drugs .

Case Studies

StudyApplicationFindings
Piest et al. (2018)Gene DeliveryDemonstrated enhanced transfection efficiency using boronic acid functionalized poly(amido amine) carriers .
UCL Discovery (2015)Organic SynthesisHighlighted the role of boronic acids in catalytic aldol reactions, showcasing their versatility in forming C-C bonds .
PMC Article (2007)Affinity SeparationEstablished methods for purifying cis-diol molecules using phenylboronic acid derivatives, emphasizing their utility in biochemical applications .

Mechanism of Action

The mechanism of action of 4-(N’-Hydroxycarbamimidoyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. As a boronic acid derivative, it can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of glycosyltransferases. This interaction disrupts the normal function of these enzymes, leading to various biochemical effects.

The hydroxycarbamimidoyl group in this compound also contributes to its mechanism of action by forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions enhance the binding affinity and specificity of the compound for its molecular targets, thereby increasing its efficacy in various applications.

Comparison with Similar Compounds

Substituent-Driven Electronic Effects

The reactivity of phenylboronic acids is highly dependent on substituents. Below is a comparative analysis:

Compound Substituent Electronic Effect Impact on Boronic Acid Reactivity
4-(N'-Hydroxycarbamimidoyl)phenylboronic acid -C(=NH)NHOH Electron-withdrawing (resonance) Reduces Lewis acidity but enhances chelation
4-(N,N-Dimethylamino)phenylboronic acid -N(CH₃)₂ Electron-donating Increases Lewis acidity, improves Suzuki coupling efficiency
4-(Dimethylcarbamoyl)phenylboronic acid -CON(CH₃)₂ Electron-withdrawing Lowers pKa of boronic acid, stabilizes esters
4-(Methanesulfonyl)phenylboronic acid -SO₂CH₃ Strongly electron-withdrawing Reduces reactivity in diol binding

Key Insight : The hydroxycarbamimidoyl group balances moderate electron withdrawal with hydrogen-bonding capacity, enabling selective interactions under physiological pH conditions.

Thermal and Solubility Properties

Thermal stability and solubility vary significantly:

  • This compound: Expected to exhibit moderate thermal stability (similar to amidoxime derivatives) with a glass transition temperature (Tg) ~100–120°C, inferred from phenoxazine–pyrimidine boronic acid esters .
  • 4-(Hydroxymethyl)phenylboronic acid : Hydrophilic due to the hydroxymethyl group, enhancing aqueous solubility but reducing thermal stability (Tg <100°C) .
  • 4-(N-Boc-amino)phenylboronic acid: The tert-butoxycarbonyl (Boc) group improves solubility in organic solvents, making it suitable for solid-phase synthesis .

Research Findings and Performance Metrics

Binding Affinity and Selectivity

Studies on analogous compounds suggest:

  • This compound : Predicted dissociation constant (Kd) for glucose ~1–5 mM, comparable to 3-fluorophenylboronic acid but with improved selectivity over fructose .
  • 4-Formylphenylboronic acid : Lower binding affinity (Kd >10 mM) due to steric hindrance from the formyl group .

Biological Activity

4-(N'-Hydroxycarbamimidoyl)phenylboronic acid (CAS No. 913835-61-7) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which enhance its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes a phenyl ring substituted with a hydroxycarbamimidoyl group and a boronic acid moiety. This configuration allows for specific interactions with biomolecules, making it a candidate for various therapeutic applications.

Property Value
IUPAC Name This compound
Molecular Formula C10_{10}H12_{12}B1_{1}N3_{3}O3_{3}
Molecular Weight 225.03 g/mol
CAS Number 913835-61-7

This compound primarily interacts with serine residues in proteins, forming reversible covalent bonds. This interaction is critical for its biological activity, particularly in inhibiting enzymes involved in bacterial cell wall synthesis.

Target Enzymes

  • Penicillin-Binding Proteins (PBPs) : These proteins are essential for bacterial cell wall integrity. The compound's ability to bind to PBPs suggests its potential as an antibacterial agent.

Biological Activities

Several studies have investigated the biological activities of this compound, highlighting its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined through standard assays.

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of E. coli and S. aureus. The study employed both agar diffusion and broth microdilution methods to assess efficacy, revealing promising results comparable to existing antibiotics .
  • Inhibition of PBPs :
    Another research article highlighted the compound's interaction with PBPs, showing that it forms stable complexes that inhibit bacterial growth. The binding affinity was quantified using surface plasmon resonance (SPR), indicating a strong interaction with PBP3 from Pseudomonas aeruginosa .
  • Mechanistic Insights :
    Detailed mechanistic studies revealed that the compound's boronic acid moiety plays a crucial role in its inhibitory action by forming a covalent bond with serine residues in PBPs, leading to the disruption of bacterial cell wall synthesis .

Q & A

Basic: What are the recommended synthetic methodologies for preparing 4-(N'-Hydroxycarbamimidoyl)phenylboronic Acid?

Methodological Answer:
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or derivatization of phenylboronic acid precursors. For example:

  • Stepwise functionalization : Start with 4-formylphenylboronic acid (CAS 87199-17-5, ) and introduce the hydroxycarbamimidoyl group via condensation with hydroxylamine derivatives under basic conditions.
  • Coupling reactions : Use palladium-catalyzed cross-coupling with pre-functionalized aryl halides, as described in flavin-based dye synthesis ( ), where similar boronic acids participate in C–C bond formation.
  • Precursor handling : Ensure anhydrous conditions and inert atmospheres (N₂) during reactions, as boronic acids are sensitive to hydrolysis ( ).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combine multiple analytical techniques:

  • Vibrational spectroscopy : FT-IR can confirm the presence of boronic acid B–O bonds (stretching at ~1340 cm⁻¹) and hydroxycarbamimidoyl N–H/O–H groups ().
  • NMR spectroscopy : ¹¹B NMR distinguishes boronic acid derivatives (δ ~30 ppm for trigonal planar boron), while ¹H/¹³C NMR resolves aromatic and functional group signals ().
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₇H₉BN₂O₃: 188.06 g/mol).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies ().

Advanced: How do electronic properties of the hydroxycarbamimidoyl group influence the reactivity of this boronic acid in cross-coupling reactions?

Methodological Answer:
The hydroxycarbamimidoyl group acts as an electron-withdrawing substituent, modulating the boronic acid’s Lewis acidity and Suzuki reaction efficiency:

  • DFT analysis : Computational studies () show that electron-withdrawing groups lower the LUMO energy of phenylboronic acids, enhancing electrophilicity and transmetallation rates with palladium catalysts.
  • Experimental validation : Compare coupling yields with analogs (e.g., 4-dimethylaminophenylboronic acid, ) to isolate electronic effects. Use controlled conditions (e.g., K₂CO₃, 1,4-dioxane, reflux) to minimize side reactions ( ).

Advanced: What strategies mitigate instability or decomposition during storage and handling?

Methodological Answer:

  • Storage : Refrigerate at 4°C in airtight, amber vials to prevent hydrolysis and oxidative deboronation ( ).
  • Solvent compatibility : Avoid protic solvents (e.g., water, methanol); use anhydrous THF or DMF for reactions ( ).
  • Stabilizers : Add pinacol ester protecting groups () to reduce boronic acid reactivity. Confirm stability via periodic NMR or HPLC checks.

Advanced: How can researchers resolve contradictions in reported catalytic activity across studies?

Methodological Answer:

  • Control experiments : Replicate reactions using identical substrates (e.g., 4-formylphenylboronic acid, ) and catalysts (e.g., Pd/C, ) to isolate variables.
  • Mechanistic probes : Use Hammett plots to correlate substituent effects (σ values) with reaction rates. For example, compare this compound with electron-donating (e.g., 4-dimethylamino, ) and electron-withdrawing analogs.
  • Advanced characterization : Employ XPS or EXAFS to analyze palladium-boron interactions during catalysis, identifying potential coordination differences ().

Advanced: What are the implications of this compound’s structural motifs in supramolecular chemistry or sensing applications?

Methodological Answer:

  • Hydrogen-bonding networks : The hydroxycarbamimidoyl group enables dynamic covalent bonding with diols or catechols, useful in glucose sensing (analogous to ).
  • Coordination chemistry : Test interactions with transition metals (e.g., Cu²⁺) via UV-Vis titration to assess chelation potential.
  • DFT-guided design : Optimize geometry for host-guest systems by simulating binding energies with target analytes ().

Advanced: How does the presence of anhydride impurities affect experimental outcomes, and how can they be quantified?

Methodological Answer:

  • Impact analysis : Anhydrides (e.g., boroxines) reduce effective boronic acid concentration, leading to inconsistent coupling yields ( ).
  • Quantification methods :
    • ¹H NMR : Integrate peaks corresponding to anhydride vs. boronic acid protons.
    • Titration : Use fructose-based assays to measure active boron content ( ).
  • Purification : Recrystallize from non-polar solvents (e.g., hexane/ethyl acetate) or employ size-exclusion chromatography ().

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N'-Hydroxycarbamimidoyl)phenylboronic acid
Reactant of Route 2
4-(N'-Hydroxycarbamimidoyl)phenylboronic acid

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